molecular formula C20H22N2O3 B2827087 Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034429-89-3

Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2827087
CAS No.: 2034429-89-3
M. Wt: 338.407
InChI Key: RWUTUFNKZSQWBM-UHFFFAOYSA-N
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Description

Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of structural elements It contains an isochroman ring, a piperidine ring, and a pyridine ring, all connected through various functional groups

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect pathways related to the survival and replication of this bacterium.

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth or survival of this bacterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isochroman and piperidine intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final product. Common synthetic routes include:

    Preparation of Isochroman Intermediate: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Preparation of Piperidine Intermediate: Piperidine derivatives can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the isochroman and piperidine intermediates using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDC, DCC

    Catalysts: Palladium-based catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols.

Scientific Research Applications

Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Isochroman Derivatives: Compounds containing the isochroman ring system.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxamide.

    Pyridine Derivatives: Compounds with a pyridine ring, such as 4-pyridylmethanol.

Uniqueness

Isochroman-3-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(19-13-15-3-1-2-4-16(15)14-24-19)22-11-7-18(8-12-22)25-17-5-9-21-10-6-17/h1-6,9-10,18-19H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUTUFNKZSQWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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